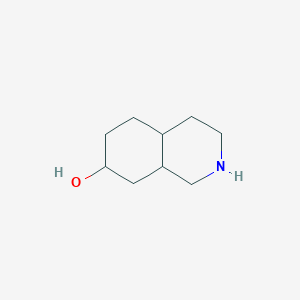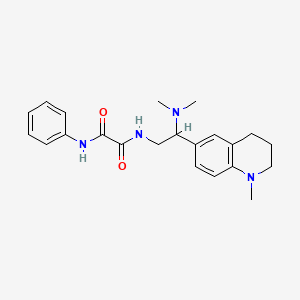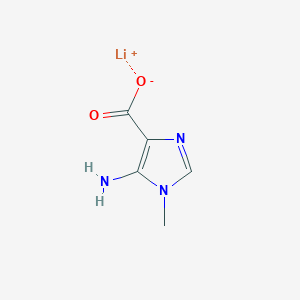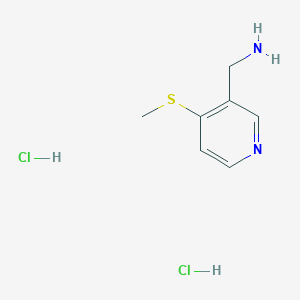
OC1Ccc2ccncc2C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OC1Ccc2ccncc2C1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2,5-dimethoxy-4-bromophenethylamine or 2C-B, and it belongs to the phenethylamine class of compounds. In
Aplicaciones Científicas De Investigación
1. Ovarian Clear-Cell Carcinoma Research
The compound "OC1Ccc2ccncc2C1" appears to be linked to studies focused on ovarian clear-cell carcinoma (OCCC), an aggressive form of ovarian cancer. Research in this area explores genetic mutations, molecular pathways, and potential therapeutic targets. For example:
- ARID1A and PIK3CA mutations have been found to contribute to OCCC development, promoting tumor growth through cytokine signaling (Chandler et al., 2014).
- Genetic analysis has revealed that chromatin remodeling defects, specifically mutations in ARID1A, are implicated in OCCC pathogenesis (Jones et al., 2010).
2. Occupant-Centric Building Controls
Studies have also focused on occupant-centric control (OCC) in smart buildings. This involves using data from occupants and the environment to improve comfort and energy efficiency:
- A review of OCC implementations in buildings highlights the challenges and proposes future research directions (Park et al., 2019).
3. Clinical Research Informatics
The Ontology of Clinical Research (OCRe) provides an informatics foundation for supporting the design and analysis of human studies, independent of specific clinical domains:
- OCRe's model assists in the computational support of various phases of clinical study lifecycles (Sim et al., 2014).
4. Transcription Studies in Mammalian Cells
Research on OVEC, a vector developed for studying DNA sequences involved in regulating transcription in mammalian cells, shows its suitability for both in vivo and in vitro transcription studies:
- The OVEC system has been demonstrated to be effective for studying transcription using different DNA segments (Westin et al., 1987).
5. Live Cell Imaging
In the realm of live cell imaging, a tautomeric organic cage, OC1, has shown high cell permeability and selectivity towards mitochondria, indicating its potential for advanced fluorescent microscopy applications:
- OC1 can passively diffuse through cell membranes, targeting specific organelles and offering stable and biocompatible imaging options (Al Kelabi et al., 2022).
Propiedades
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEVTZYAXYCSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCNC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
OC1Ccc2ccncc2C1 | |
CAS RN |
90949-48-7 |
Source


|
| Record name | decahydroisoquinolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)


![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)


![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)


![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-nitrobenzoic acid](/img/structure/B2923392.png)
